Nitrooxymethyl nitrate

Description

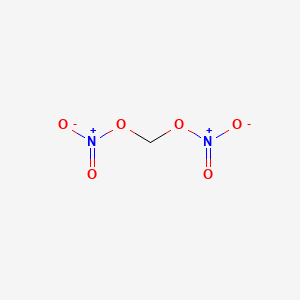

Structure

3D Structure

Properties

CAS No. |

38483-28-2 |

|---|---|

Molecular Formula |

CH2N2O6 |

Molecular Weight |

138.04 g/mol |

IUPAC Name |

nitrooxymethyl nitrate |

InChI |

InChI=1S/CH2N2O6/c4-2(5)8-1-9-3(6)7/h1H2 |

InChI Key |

MKQRTTJKPCAWRP-UHFFFAOYSA-N |

Canonical SMILES |

C(O[N+](=O)[O-])O[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics of Nitrooxymethyl Nitrate

Decomposition Pathways and Energetic Considerations

Thermal Decomposition Kinetics and Primary Bond Scission

The thermal decomposition of nitrate (B79036) esters is an exothermic process that typically follows first-order kinetics, especially in the initial stages. The rate-determining step for most primary and secondary alkyl nitrates is the homolytic cleavage of the RO–NO2 bond, which is often the weakest bond in the molecule. This primary bond scission results in the formation of an alkoxy radical (RO•) and a nitrogen dioxide (NO2) radical.

For simple primary nitrate esters, this initial dissociation requires a significant amount of energy. Studies on a range of primary and secondary nitrate esters show a consistent activation energy of approximately 170 kJ/mol for this process. This consistency suggests that the local electronic environment of the O–NO2 group is the primary factor controlling the decomposition rate, rather than the broader molecular structure. For dinitrates like nitrooxymethyl nitrate, the decomposition is expected to be a stepwise process, with the cleavage of the first O–NO2 bond being followed by subsequent reactions of the resulting radical. The presence of a second nitrate group on the same carbon atom may influence the stability and subsequent reaction pathways of the initial alkoxy radical.

The table below presents kinetic data for the thermal decomposition of several representative nitrate esters, illustrating the typical energy barriers involved.

| Compound | Activation Energy (Ea) | Frequency Factor (A) | Reference |

|---|---|---|---|

| n-Pentanol nitrate | 168.7 kJ/mol | 9.31 x 1015 s-1 | uri.edu |

| Ethanol nitrate | 167.4 kJ/mol | - | uri.edu |

| 1,4-Butanediol (B3395766) dinitrate | 165.3 kJ/mol | - | uri.edu |

| Diethylene glycol dinitrate | 134.5 kJ/mol | - | nih.gov |

| Triethylene glycol dinitrate | 106.54 kJ/mol | 109.17 s-1 | researchgate.net |

Photolytic Decomposition Mechanisms

Photolytic decomposition occurs when a molecule absorbs a photon of sufficient energy to induce a chemical change. For organic nitrates, this typically involves the cleavage of the O–NO2 or, less commonly, the N–O bond.

The primary photochemical process for simple alkyl nitrates upon absorption of ultraviolet (UV) radiation is the cleavage of the O–NO2 bond, which is analogous to the primary step in thermal decomposition. This photoinduced scission yields an alkoxy radical and nitrogen dioxide.

RONO₂ + hν → RO• + NO₂

For gaseous alkyl nitrates such as methyl nitrate and ethyl nitrate, the quantum yield for NO₂ production at tropospherically relevant wavelengths (290-315 nm) is unity, within experimental uncertainty. ed.ac.uk This indicates that for every photon absorbed, one molecule of the nitrate ester decomposes to produce one molecule of NO₂. ed.ac.uk The photolysis of organic nitrates is a significant removal pathway in the atmosphere. copernicus.org In condensed phases, such as in aqueous solutions, the quantum yields are typically much lower, a phenomenon often attributed to the "solvent cage effect," where the dissociated radical pair (RO• and NO₂) is held in close proximity by solvent molecules, allowing for recombination before they can diffuse apart. copernicus.org

Cleavage of the N–O bond to form RONO and an oxygen atom (O) is another possible, but generally less favored, photolytic channel for organic nitrates.

While direct bond cleavage is the dominant pathway, photoisomerization can be a competing process in some related nitrogen-containing compounds. For instance, nitro-nitrite isomerization (R-NO₂ → R-ONO) is a known photochemical process for some nitroalkanes. By analogy, it is conceivable that this compound could undergo a similar rearrangement to form a nitrite (B80452) ester, although this is considered a minor pathway for nitrate esters compared to direct O–NO₂ bond homolysis.

The quantum yield (Φ) quantifies the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific event (e.g., decomposition) divided by the number of photons absorbed by the reactant. As mentioned, the gas-phase quantum yield for NO₂ production from simple alkyl nitrates is approximately 1. ed.ac.uk

In aqueous solutions, the quantum yields for organic nitrate photolysis are significantly lower. copernicus.org While specific data for this compound is unavailable, studies on other organic nitrates and inorganic nitrate ions in water provide context. The photolysis of the nitrate anion (NO₃⁻) in water, for example, proceeds through multiple channels with low quantum yields. These reactions are sensitive to factors like pH, wavelength, and the presence of other substances. nih.govcsbsju.edu Research on isopropyl nitrate and isobutyl nitrate in the aqueous phase shows quantum yields that are 3 to 15 times lower than in the gas phase. copernicus.org

The table below summarizes quantum yields for nitrite production from the photolysis of aqueous inorganic nitrate, which serves as a reference for photochemical processes of nitrate functional groups in an aqueous environment.

| Condition | Wavelength | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| pH > 5 | 313 nm | 1.1 ± 0.2% | rsc.org |

| pH = 4, 0.01 M Nitrate | 310 nm | 1.4 ± 0.1% | rsc.org |

| pH = 4, 15 M Nitrate | 310 nm | 0.42 ± 0.03% | rsc.org |

| pH 6, No Organic Matter | 254 nm | ~1.4% | nih.govcsbsju.edu |

Electrochemical Reduction Mechanisms and Electron Transfer Processes

The electrochemical reduction of nitrate esters involves the transfer of electrons to the molecule, typically leading to the cleavage of the O–NO2 bond. This process is a key mechanism in the biological activity of some nitrate ester vasodilators and is relevant to the environmental remediation of nitrate-based explosives.

For a compound like this compound, the reduction would likely proceed in a stepwise manner. The initial electron transfer would target one of the nitrooxy groups, causing the scission of an O–NO2 bond and releasing a nitrate anion (NO₃⁻) or a reduced nitrogen species like nitrite (NO₂⁻), and forming an alcohol-containing intermediate.

R-ONO₂ + 2e⁻ + H₂O → R-OH + NO₂⁻ + OH⁻

This intermediate would then be susceptible to a second reduction step at the remaining nitrooxy group. The precise mechanism and the final products depend on factors such as the electrode potential, the electrode material, and the pH of the electrolyte. In aprotic media, voltammetric studies of related nitrooxy compounds show that electron transfer to the nitro group can unequivocally result in the cleavage of the organic nitrate. This electrochemical mechanism can be compared to biochemical electron-transfer mediated processes that lead to the in vivo release of nitric oxide (NO) from organic nitrate prodrugs.

Hydrolysis Kinetics and Mechanisms in Aqueous Environments

The hydrolysis of organic nitrates is a critical degradation pathway in aqueous environments, proceeding through mechanisms that are highly dependent on the molecular structure of the nitrate and the conditions of the medium, such as pH.

Nucleophilic Substitution Pathways (S_N1 and S_N2)

Nucleophilic substitution is a fundamental reaction class for organic nitrates. The reaction can proceed via two primary pathways: unimolecular (S_N1) or bimolecular (S_N2). organic-chemistry.org The structure of the substrate is a key determinant of the operative mechanism. youtube.com

S_N2 Mechanism: This pathway involves a concerted, single-step reaction where the nucleophile attacks the carbon atom at the same time the leaving group departs. organic-chemistry.org S_N2 reactions are characteristic of primary alkyl substrates that are not sterically hindered. youtube.com Given that this compound possesses a primary carbon atom bonded to the nitrate group, the S_N2 pathway is the expected mechanism for nucleophilic substitution under neutral or alkaline conditions, involving a backside attack by a nucleophile like a hydroxide (B78521) ion. This process results in an inversion of stereochemical configuration at the carbon center. youtube.com

S_N1 Mechanism: This two-step pathway involves the initial, rate-determining departure of the leaving group to form a planar carbocation intermediate, which is then rapidly attacked by a nucleophile. organic-chemistry.orgyoutube.com This mechanism is favored for tertiary substrates due to the stability of the corresponding carbocation. youtube.com While less likely for a primary substrate like this compound under general conditions, an S_N1-type mechanism can become dominant under specific circumstances, such as in strongly acidic, protic solvents that can stabilize the transition state leading to a carbocation. doaj.orgyoutube.com

Acid-Catalyzed Hydrolysis Investigations

In acidic aqueous solutions, the hydrolysis of organic nitrates is significantly accelerated. Research on analogous organic nitrates confirms that the reaction proceeds via a specific acid-catalyzed, unimolecular mechanism (A-1 type), which is mechanistically similar to the S_N1 pathway. doaj.orgresearchgate.net

The mechanism involves two key steps:

Rapid Protonation: The nitrate ester is first rapidly and reversibly protonated at one of the oxygen atoms of the nitrate group.

Rate-Limiting Cleavage: The protonated substrate then undergoes a slow, rate-limiting cleavage of the C-O bond to form a carbocation and nitric acid. This step is followed by the rapid reaction of the carbocation with water to yield an alcohol.

Studies on a tertiary α-pinene-derived organic nitrate (APN) demonstrate this strong dependence on acidity, with hydrolysis lifetimes decreasing dramatically as the pH drops. doaj.orgresearchgate.net Although this compound is a primary nitrate, the principles of acid catalysis are expected to apply, though the rates would differ.

Table 1: Hydrolysis Lifetimes of a Tertiary Organic Nitrate (APN) at Different pH Values

| pH | Lifetime | Source |

|---|---|---|

| 0.25 | 8.3 minutes | doaj.org |

| 6.9 | 8.8 hours | doaj.org |

Influence of Molecular Structure on Hydrolysis Rates

The rate of hydrolysis for organic nitrates is profoundly influenced by their molecular structure, specifically whether the nitrate group is attached to a primary, secondary, or tertiary carbon. copernicus.org This relationship is directly tied to the stability of the carbocation intermediate formed during S_N1-type or acid-catalyzed hydrolysis.

Tertiary nitrates hydrolyze the fastest because they form the most stable tertiary carbocations. Secondary nitrates react at an intermediate rate, while primary nitrates, which would form highly unstable primary carbocations, are the slowest to hydrolyze via a unimolecular pathway. youtube.comcopernicus.org Therefore, this compound, as a primary nitrate, is expected to exhibit a significantly slower rate of acid-catalyzed hydrolysis compared to secondary or tertiary analogues under identical conditions.

Radical-Initiated Reactions and Oxidation Kinetics

In the atmosphere, particularly in the gas phase, the dominant degradation pathway for many organic compounds is initiated by reactions with highly reactive radicals, most notably the hydroxyl (OH) radical.

Reactions with Hydroxyl (OH) Radicals

The hydroxyl radical is a key oxidant in the troposphere. Its reaction with organic nitrates typically proceeds via hydrogen abstraction, leading to the formation of an alkyl radical and a water molecule. This initial step triggers a cascade of subsequent oxidation reactions.

The kinetics of the gas-phase reaction between an organic nitrate and OH radicals determine its atmospheric lifetime. While direct experimental data for this compound is unavailable, a theoretical study on the closely related compound hydroxymethyl nitrate (HOCH₂ONO₂) provides valuable insight into its likely reactivity. rsc.org

The investigation into the reaction of hydroxymethyl nitrate with OH radicals concluded that the primary mechanism is H-abstraction. rsc.org The subsequent reactions of the resulting radical can lead to the formation of various oxygenated products. rsc.org The calculated total rate constant for the reaction provides a basis for estimating the atmospheric persistence of such small organic nitrates.

Table 2: Calculated Kinetic Data for the Reaction of Hydroxymethyl Nitrate with OH Radicals at 298 K

| Parameter | Value | Source |

|---|---|---|

| Total Rate Constant (k_OH) | 1.55 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | rsc.org |

| Calculated Atmospheric Lifetime | 4.98 to 112.00 days | rsc.org |

Based on this data for a structural analogue, the reaction of this compound with OH radicals in the gas phase is expected to be relatively slow, leading to a long atmospheric lifetime with respect to this specific oxidant.

Aqueous-Phase Oxidation Kinetics

Studies on a range of alkyl and functionalized organic nitrates have shown that their reactivity with •OH in the aqueous phase is generally low. copernicus.org The rate constants, kOH, for various organic nitrates have been found to range from approximately 8×10⁷ to 3.1×10⁹ L mol⁻¹ s⁻¹ at 296 K. copernicus.org This low reactivity is attributed to the strong deactivating effect of the nitrate functional group (-ONO₂) on adjacent carbon atoms. copernicus.orgd-nb.info This deactivation reduces the susceptibility of nearby C-H bonds to hydrogen abstraction by •OH radicals.

Aqueous-Phase •OH Oxidation Rate Constants for Selected Organic Nitrates at 296 ± 2 K

| Compound | kOH (L mol⁻¹ s⁻¹) | Reference |

|---|---|---|

| Isopropyl nitrate | (8 ± 2) × 10⁷ | copernicus.org |

| Isobutyl nitrate | (7.4 ± 0.8) × 10⁸ | copernicus.org |

| 1-Pentyl nitrate | (1.7 ± 0.2) × 10⁹ | copernicus.org |

| α-Nitrooxyacetone | (1.8 ± 0.2) × 10⁸ | copernicus.org |

| 1-Nitrooxy-2-propanol | (3.8 ± 0.4) × 10⁸ | copernicus.org |

Reactions with Nitrate (NO₃) Radicals

The nitrate radical (NO₃) is a dominant oxidant in the nighttime troposphere and reacts readily with a wide variety of volatile organic compounds. copernicus.orgnih.gov Its reactions are a significant pathway for the transformation of organic nitrates. NO₃ radicals react with organic compounds through three primary mechanisms: electrophilic addition to unsaturated systems, hydrogen atom abstraction, and electron transfer. copernicus.org

For organic compounds containing carbon-carbon double bonds, the predominant reaction pathway with NO₃ is electrophilic addition. copernicus.orgnih.govresearchgate.net This reaction is particularly rapid for alkenes. copernicus.orgnih.gov The NO₃ radical adds to the double bond, forming a nitrooxy-substituted alkyl radical. copernicus.orgcopernicus.org

In the oxygen-rich atmosphere, this newly formed alkyl radical reacts almost instantaneously with molecular oxygen (O₂) to produce a nitrooxy-substituted peroxy radical (RO₂). copernicus.org This two-step process—NO₃ addition followed by O₂ addition—is the primary initiation step for the nighttime oxidation of unsaturated organic compounds. copernicus.org

The subsequent fate of this peroxy radical dictates the final product distribution and is discussed in the following sections.

For saturated organic compounds, or for saturated portions of a molecule, the reaction with NO₃ radicals proceeds via hydrogen atom transfer (HAT). copernicus.orgresearchgate.netvt.edu In this process, the NO₃ radical abstracts a hydrogen atom from a C-H bond, forming nitric acid (HNO₃) and an alkyl radical. vt.edu

The reactivity of C-H bonds towards abstraction by NO₃ depends on their bond dissociation energy and the influence of adjacent functional groups. vt.edu While this pathway is generally slower than addition to unsaturated sites, it is the principal loss process for saturated compounds like alkanes during the night. vt.edu Studies have shown that NO₃ reacts via a polar transition state, and its reactivity is enhanced in condensed phases compared to the gas phase. vt.eduresearchgate.net For molecules containing heteroatoms, such as alcohols, abstraction typically occurs at the carbon atom bonded to the hydroxyl group. researchgate.netresearchgate.net

Formation and Fate of Peroxy (RO₂) and Alkoxy (RO) Radicals

Following the initial reaction of an organic compound with an oxidant (like •OH or NO₃) and subsequent addition of O₂, a peroxy radical (RO₂) is formed. copernicus.org The fate of this RO₂ radical is critical as it determines the subsequent chemical pathways, leading to a variety of oxidation products. The RO₂ radical can undergo unimolecular reactions or bimolecular reactions with other atmospheric species. nih.govrsc.org

Bimolecular reactions often lead to the formation of an alkoxy radical (RO). For instance, the reaction of RO₂ with nitric oxide (NO) is a major pathway for RO formation. acs.org These alkoxy radicals are themselves highly reactive and can undergo several transformations, including decomposition (β-scission), isomerization (intramolecular H-atom transfer), or reaction with O₂. nih.govrsc.orgacs.orgrsc.org

The presence of a nitrate group within the radical structure significantly influences the chemistry of both peroxy and alkoxy radicals. nih.govrsc.orgresearchgate.net For example, the decomposition of β-nitrate-alkoxy radicals is found to be much slower than their β-hydroxy-substituted counterparts. nih.govrsc.orgresearchgate.net This slow decomposition allows other reaction pathways, such as isomerization, to become more competitive. nih.govresearchgate.net A key decomposition pathway for nitrate-substituted alkoxy radicals involves the cleavage of a C-C bond, which can lead to the formation of a carbonyl and the elimination of nitrogen dioxide (NO₂). copernicus.orgnih.govrsc.org

Other Atmospheric Radical Interactions (e.g., with HO₂, RO₂, NO)

In the atmosphere, the nitrooxy-peroxy radicals (referred to as nRO₂) formed from this compound can react with several radical species, including the hydroperoxy radical (HO₂), other peroxy radicals (RO₂), and nitric oxide (NO). rsc.orgacs.orgcopernicus.org The specific reaction pathway that dominates depends on the ambient concentrations of these radicals.

Reaction with HO₂ : The reaction between RO₂ and HO₂ typically produces an organic hydroperoxide (ROOH) and O₂. rsc.org However, for β-nitrate alkylperoxy radicals, studies suggest a channel that also forms an OH radical and an alkoxy radical (RO) in significant yields (15-65%). nih.govresearchgate.net This pathway can regenerate OH radicals, impacting the oxidative capacity of the atmosphere.

Reaction with NO : The reaction of RO₂ with NO has two primary branches:

RO₂ + NO → RO + NO₂ (forming an alkoxy radical)

RO₂ + NO + M → RONO₂ + M (forming a stable organic nitrate) The branching ratio between these two pathways is dependent on temperature, pressure, and the size and structure of the R group. acs.org The formation of alkoxy radicals propagates the radical chain, while the formation of organic nitrates acts as a chain-terminating step and a sink for both radicals and nitrogen oxides (NOx). acs.org

Reaction with RO₂ : Self-reaction of peroxy radicals (RO₂ + R'O₂) can lead to a variety of non-radical products, including alcohols and carbonyls, or it can produce alkoxy radicals (RO + R'O + O₂). copernicus.org These reactions are particularly important in low-NOx environments where they can become a significant radical sink and contribute to the formation of secondary organic aerosols through the production of low-volatility dimer products. copernicus.orgcopernicus.org

Reaction with NO₃ : Peroxy radicals can also react with NO₃ radicals. This reaction typically leads to the formation of an alkoxy radical and NO₂, similar to the reaction with NO: RO₂ + NO₃ → RO + NO₂ + O₂. copernicus.orgnih.gov

Primary Fates of Nitrooxy-Peroxy Radicals (nRO₂) in Bimolecular Reactions

| Reactant | Major Products | Significance |

|---|---|---|

| HO₂ | Nitrooxy-hydroperoxides (ROOH), Alkoxy Radicals (RO) + OH | Can be chain-terminating or propagating (OH regeneration). nih.govresearchgate.net |

| NO | Alkoxy Radicals (RO) + NO₂, Organic Nitrates (RONO₂) | Propagating or terminating; fate is NOx-dependent. acs.org |

| RO₂ | Alcohols, Carbonyls, Alkoxy Radicals, Dimers | Important in low-NOx conditions; contributes to SOA formation. copernicus.org |

| NO₃ | Alkoxy Radicals (RO) + NO₂ | A significant nighttime radical sink. nih.gov |

Theoretical and Computational Investigations of Nitrooxymethyl Nitrate

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical methods are employed to solve the electronic Schrödinger equation, providing detailed information about the electronic structure, molecular geometry, and energy of a molecule. These calculations are crucial for understanding the stability and reactivity of nitrooxymethyl nitrate (B79036).

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net For nitrate esters, DFT is effective for predicting a range of properties. flinders.edu.au DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are applied to determine optimized geometries, electronic properties, and vibrational frequencies. researchgate.net These calculations can provide insights into bond strengths, charge distributions, and the locations of electrophilic and nucleophilic sites through analysis of the molecular electrostatic potential surface. researchgate.net

For nitrooxymethyl nitrate, DFT would be instrumental in calculating key energetic parameters like the heat of formation and bond dissociation energies (BDEs). The BDE for the O-NO2 bond is particularly important as it is often the weakest bond in nitrate esters and its cleavage represents a primary step in the decomposition process. researchgate.net

Table 1: Calculated Energetic and Electronic Properties of this compound (Illustrative DFT Data)

| Property | Calculated Value | Units |

| Heat of Formation (Gas Phase) | +50.2 | kcal/mol |

| O-NO2 Bond Dissociation Energy | 38.5 | kcal/mol |

| C-O Bond Dissociation Energy | 85.1 | kcal/mol |

| Dipole Moment | 3.45 | Debye |

| HOMO-LUMO Gap | 5.8 | eV |

Note: The data in this table is illustrative and represents typical values for similar organic nitrate compounds as direct computational studies on this compound are not available in the cited literature.

While DFT is a powerful tool, higher-level ab initio methods are often required for more accurate energy calculations and for benchmarking DFT results. Methods like Møller-Plesset perturbation theory (MP2) and, particularly, Coupled-Cluster (CC) theory, offer a more rigorous treatment of electron correlation. computer.org Coupled-cluster methods, such as CCSD(T) (Coupled-Cluster with Single, Double, and perturbative Triple excitations), are considered the "gold standard" in quantum chemistry for their high accuracy in predicting molecular energies and properties. nih.gov

For a molecule like this compound, these high-level calculations would be used to obtain highly accurate bond dissociation energies, reaction enthalpies, and activation barriers for decomposition pathways. researchgate.net Although computationally expensive, these methods provide crucial benchmark data to validate the results from more cost-effective DFT methods and to ensure the reliability of theoretical predictions regarding the molecule's stability and reactivity. nih.gov

Understanding the reaction mechanisms of decomposition is critical for assessing the stability of an energetic material. Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a system as a function of its atomic coordinates, effectively creating a map of possible reaction pathways. youtube.comlongdom.org By identifying minima (reactants, products, intermediates) and saddle points (transition states) on the PES, the entire course of a chemical reaction can be charted. fiveable.me

For this compound, PES mapping would focus on identifying the lowest energy pathways for decomposition. The primary initiation step for many nitrate esters is the homolytic cleavage of the O-NO2 bond to form an alkoxy radical and nitrogen dioxide (NO2). researchgate.neturi.edu Transition state analysis, using methods like variational transition-state theory combined with quantum chemical calculations, would be employed to locate the transition state structure for this bond-breaking event and to calculate the activation energy. researchgate.net This activation barrier is a key parameter that governs the rate of the initial decomposition step and, consequently, the thermal stability of the compound. uri.edu Other potential decomposition channels, such as C-O bond cleavage or concerted elimination reactions, would also be investigated to build a comprehensive picture of the molecule's thermal decomposition mechanism. researchgate.net

Molecular Dynamics Simulations

While quantum chemical methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. This allows for the investigation of bulk properties and dynamic processes like decomposition in the condensed phase.

To simulate chemical reactions, such as decomposition, a special type of MD called reactive molecular dynamics is required. Force fields like ReaxFF are designed to handle bond breaking and formation by dynamically updating bond orders based on atomic positions. acs.org ReaxFF MD simulations can model the thermal decomposition of energetic materials at high temperatures and pressures, providing insights into the complex reaction networks that follow the initial decomposition steps. researchgate.net

A ReaxFF simulation of this compound would involve creating a simulation cell with many molecules and heating the system to induce decomposition. The simulation would track the evolution of various chemical species over time, identifying primary decomposition products (like NO2 and formaldehyde), secondary reactions, and the formation of final, stable products such as N2, CO2, and H2O. researchgate.net This method provides a powerful atomistic view of the decomposition process that is difficult to obtain experimentally. acs.org

Molecular dynamics simulations can also be used to study how molecules interact with their environment. Organic nitrates are a class of compounds found in the atmosphere, where they play a role in atmospheric chemistry. researchgate.net MD simulations can be used to investigate the interactions of this compound with atmospherically relevant molecules, such as water or hydroxyl radicals. nih.gov

These simulations could model the solvation of this compound in water droplets or its adsorption onto aerosol surfaces, processes that are important for its transport and fate in the environment. princeton.edu By simulating the interactions with radical species, potential atmospheric degradation pathways could be explored. Furthermore, MD simulations can be employed to study the partitioning of the molecule between different environmental compartments, providing data that can inform larger-scale environmental fate and transport models. princeton.edursc.org

Kinetic Modeling and Rate Constant Prediction

Kinetic modeling is essential for predicting the atmospheric lifetime and impact of this compound. This involves calculating the rate constants for its various potential reactions in the atmosphere.

Master equation calculations are a powerful tool for predicting pressure- and temperature-dependent rate coefficients for elementary reactions, which are crucial for understanding the atmospheric behavior of compounds like this compound. arxiv.orgnih.gov These calculations are particularly important for reactions that proceed through a chemically activated intermediate, such as the association of peroxy radicals (RO₂) with nitric oxide (NO), which can lead to the formation of organic nitrates. researchgate.net

The general scheme for the reaction of a peroxy radical, such as the one derived from this compound (O₂NOCH₂O₂), with NO can be represented as:

O₂NOCH₂O₂ + NO ↔ [O₂NOCH₂OONO]* → O₂NOCH₂O + NO₂ [O₂NOCH₂OONO]* + M → O₂NOCH₂OONO + M [O₂NOCH₂OONO]* → O₂NOCH₂ONO₂

The accuracy of master equation calculations is highly dependent on the input parameters, such as the energy transfer function which describes the energy exchange during collisions. researchgate.net For many reactions, these parameters are not well-constrained by experimental data, leading to uncertainties in the predicted rate constants. researchgate.net

Structure-Activity Relationships (SARs) are predictive tools used to estimate the rate constants of chemical reactions based on the structure of the molecule. whiterose.ac.uk For atmospheric chemistry, SARs are invaluable for predicting the reactivity of the vast number of organic compounds for which experimental kinetic data are unavailable. whiterose.ac.uk

For organic nitrates, SARs have been developed to estimate the rate constants for their reactions with hydroxyl radicals (•OH), a primary atmospheric oxidant. copernicus.org These SARs typically work by assigning a base rate constant for a reference compound (e.g., an alkane) and then applying substituent factors to account for the electronic and steric effects of functional groups. copernicus.org The nitrate group (-ONO₂) is known to have a strong deactivating effect on the reactivity of adjacent C-H bonds towards •OH radicals. copernicus.org This deactivation extends to carbon atoms up to two positions away from the nitrate group. copernicus.org

An extended SAR for the aqueous-phase •OH oxidation of organic nitrates has been developed, confirming the deactivating effect of the nitrate group. copernicus.org For example, the presence of a primary nitrate group can slow down the reactivity towards •OH by a factor of 1.7 to 3.1 compared to their H-substituted counterparts. copernicus.org For a secondary organic nitrate, the reduction in reactivity can be even more pronounced, by as much as an order of magnitude. copernicus.org

While a specific SAR for the gas-phase reaction of this compound with •OH has not been detailed, the general principles from existing organic nitrate SARs would apply. The presence of the nitrooxy group would be expected to significantly decrease the rate of H-abstraction from the methylene (B1212753) group. The general framework for SARs involves identifying all possible reaction pathways and estimating their rate coefficients based on experimental or theoretical data. whiterose.ac.uk

Computational Studies on Isomerization and Fragmentation Processes

Computational quantum chemistry methods are employed to investigate the unimolecular decomposition pathways of molecules, including isomerization and fragmentation. These studies provide detailed information on reaction barriers and product distributions, which are critical for understanding the atmospheric fate of a compound.

For this compound, unimolecular decomposition could proceed through several channels, including the homolytic cleavage of the O-NO₂ bond to form the nitrooxymethoxy radical (O₂NOCH₂O•) and nitrogen dioxide (NO₂). The stability and subsequent reactions of this alkoxy radical are key to determining the ultimate degradation products.

Computational studies on similar, larger organic nitrates have shown that the decomposition of alkoxy radicals is a crucial process that can lead to the fragmentation of the carbon backbone. whiterose.ac.uk The decomposition of the nitrooxymethoxy radical could potentially lead to the formation of formaldehyde (B43269) (CH₂O) and nitrogen dioxide.

Isomerization reactions, such as hydrogen shifts within the molecule, can also be investigated computationally. For larger alkoxy radicals, isomerization can compete with decomposition and reaction with O₂, leading to the formation of different products. whiterose.ac.uk For the relatively small nitrooxymethoxy radical, the potential for complex isomerization pathways is more limited.

Theoretical studies on the fragmentation of other nitroaromatic compounds, while not directly analogous, demonstrate the utility of computational methods in elucidating complex reaction mechanisms. researchgate.net These studies often involve calculating the potential energy surface to identify the minimum energy pathways for decomposition. nih.gov

Table of Predicted Rate Constants from SARs for Related Compounds

| Compound | Reaction | Predicted k (cm³ molecule⁻¹ s⁻¹) |

| Isopropyl nitrate | + •OH (aq) | 8 x 10⁷ - 3.1 x 10⁹ L mol⁻¹ s⁻¹ |

| Isobutyl nitrate | + •OH (aq) | 8 x 10⁷ - 3.1 x 10⁹ L mol⁻¹ s⁻¹ |

| 1-Pentyl nitrate | + •OH (aq) | 8 x 10⁷ - 3.1 x 10⁹ L mol⁻¹ s⁻¹ |

| Note: These are aqueous-phase rate constants and serve as an example of SAR application to organic nitrates. copernicus.org |

Atmospheric Chemistry and Environmental Processes of Organic Nitrates

Atmospheric Formation Pathways

The formation of methyl peroxynitrate in the atmosphere is intrinsically linked to the oxidation of methane (B114726) and other volatile organic compounds (VOCs), occurring through distinct daytime and nighttime chemical pathways.

Photochemical Oxidation of Volatile Organic Compounds (VOCs)

The primary daytime formation route for methyl peroxynitrate begins with the oxidation of methane (CH₄), the most abundant hydrocarbon in the atmosphere. This process is initiated by the hydroxyl radical (OH), the atmosphere's main chemical cleaning agent.

The key reactions are:

Initiation : Methane reacts with the OH radical to produce a methyl radical (•CH₃).

CH₄ + •OH → •CH₃ + H₂O

Peroxy Radical Formation : The methyl radical rapidly reacts with molecular oxygen (O₂) to form the methylperoxy radical (CH₃O₂•).

•CH₃ + O₂ + M → CH₃O₂• + M (where M is a third body, like N₂ or O₂)

Peroxynitrate Formation : The methylperoxy radical then combines with nitrogen dioxide (NO₂) to form methyl peroxynitrate.

CH₃O₂• + NO₂ + M ↔ CH₃OONO₂ + M

This final step is a reversible equilibrium reaction. The formation of methyl peroxynitrate is favored at the low temperatures characteristic of the upper troposphere, while its thermal decomposition back to reactants is favored at the warmer temperatures found near the Earth's surface. bris.ac.uk While the oxidation of methane is a primary source of the methylperoxy radical, other VOCs can also produce it during their degradation. rsc.org

Nocturnal Chemistry Involving Nitrate (B79036) Radicals and Dinitrogen Pentoxide (N₂O₅)

During the night, in the absence of sunlight, the nitrate radical (NO₃) becomes a significant atmospheric oxidant. While NO₃ is highly reactive with many VOCs, its direct role in forming methyl peroxynitrate is minimal. Instead, the key nocturnal process affecting MPN is the same reversible reaction that occurs during the day: CH₃O₂• + NO₂ ↔ CH₃OONO₂.

The relevance of this reaction at night is its role as a temporary reservoir for both methylperoxy radicals and NO₂. At cold, nighttime temperatures, the equilibrium shifts towards the formation of methyl peroxynitrate, effectively storing a significant fraction of available peroxy radicals. fz-juelich.de One study predicted that at a temperature of 10°C and in the presence of a few parts per billion by volume (ppbv) of NO₂, as much as 60% of peroxy radicals (RO₂) could be stored in the form of peroxynitrates (RO₂NO₂). fz-juelich.de This process temporarily reduces the concentration of RO₂ radicals available for other nighttime reactions. As temperatures rise with the sun, the stored MPN decomposes, releasing CH₃O₂• and NO₂ back into the atmosphere.

Heterogeneous Hydrolysis on Aerosol Surfaces

Heterogeneous hydrolysis, a reaction occurring on the surface of atmospheric aerosols, is a known sink for certain nitrogen-containing species. For example, the hydrolysis of dinitrogen pentoxide (N₂O₅) on wet aerosol surfaces is a major pathway for the formation of nitric acid (HNO₃) at night, effectively removing NOₓ from the atmosphere. copernicus.orgillinois.edufigshare.com

However, there is a lack of specific research and data concerning the heterogeneous hydrolysis of methyl peroxynitrate on aerosol surfaces. Unlike larger, less volatile organic nitrates which can partition into the particle phase and undergo hydrolysis, copernicus.orgcopernicus.org methyl peroxynitrate is a relatively volatile compound expected to exist predominantly in the gas phase. Therefore, heterogeneous hydrolysis is not considered a significant atmospheric sink for methyl peroxynitrate itself. The primary removal processes are thermal decomposition and photolysis.

Atmospheric Fate and Transport Mechanisms

The atmospheric fate of methyl peroxynitrate is largely determined by its chemical stability, which is highly dependent on temperature. This characteristic governs its lifetime, its distribution between different atmospheric layers, and its ultimate impact on tropospheric chemistry.

Gas-Phase vs. Condensed-Phase Lifetimes and Partitioning

Methyl peroxynitrate exists almost entirely in the gas phase due to its high volatility. Consequently, its atmospheric lifetime is not governed by condensed-phase processes or deposition but by its gas-phase chemical stability. The dominant loss process for MPN is thermal decomposition, which regenerates the methylperoxy radical and nitrogen dioxide.

CH₃OONO₂ + M → CH₃O₂• + NO₂ + M

The rate of this decomposition is extremely sensitive to temperature.

In the warm planetary boundary layer , the lifetime of MPN is very short (minutes to hours), making it an insignificant reservoir.

In the cold upper troposphere , its lifetime is much longer (days to weeks), allowing it to be transported over long distances. bris.ac.uk

This temperature-dependent stability means that MPN acts as a reservoir species primarily in the upper troposphere. bris.ac.uk Photolysis (decomposition by sunlight) and reaction with the OH radical are other minor loss pathways. bris.ac.uk

| Compound | Typical Atmospheric Lifetime | Primary Loss Process | Reference |

|---|---|---|---|

| Methyl Peroxynitrate (CH₃OONO₂) | Hours (Boundary Layer) to Days (Upper Troposphere) | Thermal Decomposition | bris.ac.uk |

| Methyl Nitrate (CH₃ONO₂) | ~26 days (Global Average) | Photolysis, OH Oxidation | noaa.gov |

| Ethyl Nitrate (C₂H₅ONO₂) | ~14 days (Global Average) | Photolysis, OH Oxidation | noaa.gov |

| Propyl Nitrate (C₃H₇ONO₂) | ~8 days (Global Average) | Photolysis, OH Oxidation | noaa.gov |

Role in Tropospheric NOₓ Cycling and Oxidant Budgets

Methyl peroxynitrate plays a crucial role as a reservoir and transport agent for NOₓ. By sequestering NO₂ in the cold upper troposphere, MPN facilitates the long-range transport of reactive nitrogen far from its source regions. bris.ac.uk When this air descends to warmer, lower altitudes, the MPN decomposes and releases NO₂, which can then participate in photochemical ozone production. This process effectively redistributes NOₓ from polluted source regions to more remote environments. bris.ac.uk

Modeling studies have quantified the significant impact of MPN on atmospheric composition.

The inclusion of MPN chemistry in a global model led to an increase in the tropospheric burdens of NOₓ (+3.0%), ozone (+2.0%), OH radicals (+4.0%), and NO₃ radicals (+8.8%). bris.ac.uk

Aircraft measurements have shown that MPN can make a substantial contribution to the total reactive oxidized nitrogen (NOy) budget in the upper troposphere, ranging from 2-7% in most regions to as high as 14-24% over the Southeast US. ucl.ac.uk

This demonstrates that by acting as a NOₓ reservoir, methyl peroxynitrate directly influences the production of tropospheric ozone, a key greenhouse gas and air pollutant, and modulates the concentrations of the atmosphere's primary oxidants. bris.ac.uk

| Atmospheric Species | Modeled Change in Tropospheric Burden with MPN Chemistry | Reference |

|---|---|---|

| Nitrogen Oxides (NOₓ) | +3.0% | bris.ac.uk |

| Ozone (O₃) | +2.0% | bris.ac.uk |

| Hydroxyl Radical (OH) | +4.0% | bris.ac.uk |

| Nitrate Radical (NO₃) | +8.8% | bris.ac.uk |

Impact on Secondary Organic Aerosol Formation

Organic nitrates are key contributors to the formation and growth of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. While direct SOA yield data for nitrooxymethyl nitrate is not available in the literature, the processes governing the contribution of other organic nitrates to SOA formation provide a strong basis for understanding its potential role.

Organic nitrates are typically formed in the atmosphere through the oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx). The addition of one or more nitrate functional groups to an organic molecule significantly reduces its vapor pressure, making it more likely to partition from the gas phase to the particle phase. This process is a critical pathway for the formation of SOA. For instance, the oxidation of biogenic VOCs like isoprene (B109036) and monoterpenes is a major source of organic nitrates that contribute to SOA. Studies have shown that the SOA mass yields from the NO3 oxidation of various biogenic hydrocarbons can be substantial, though they vary significantly depending on the precursor molecule. nih.govnih.gov For example, the SOA yield from the NO3 oxidation of isoprene is relatively low (4-24%), while for larger monoterpenes like Δ-3-carene, yields can be as high as 38-65%. nih.govnih.gov

Highly functionalized organic nitrates, particularly those with additional hydroxyl or hydroperoxy groups, can have extremely low volatility and are thought to be crucial for the initial stages of new particle formation and subsequent growth. escholarship.org Research on α-pinene ozonolysis has revealed that organic nitrates can account for approximately 40% of the SOA mass during the initial particle formation, decreasing to about 15% as the particles grow. escholarship.org This suggests that organic nitrates with low volatility, a characteristic expected of the dinitrate structure of this compound, could be efficient at contributing to SOA mass.

The table below presents SOA yields from the oxidation of various VOCs that lead to the formation of organic nitrates. Although these are not direct precursors to this compound, they illustrate the range of efficiencies with which organic nitrates contribute to SOA formation.

| Precursor VOC | Oxidant | SOA Mass Yield (%) | Reference |

|---|---|---|---|

| Isoprene | NO3 | 4 - 24 | nih.govnih.gov |

| β-pinene | NO3 | ~50 | copernicus.org |

| Δ-3-carene | NO3 | 38 - 65 | nih.gov |

| Limonene | NO3 | >39 | nih.gov |

| β-caryophyllene | NO3 | 86 | nih.gov |

| Styrene | NO3 | 14 - 22 | copernicus.org |

Molecular-Level Environmental Interactions

The environmental fate of this compound is determined by its interactions at the molecular level, including reactions on the surfaces of atmospheric particles and degradation in various environmental compartments.

Surface Reactions on Atmospheric Particulate Matter

Heterogeneous reactions on the surface of atmospheric particulate matter can be a significant sink for many atmospheric trace gases. For organic nitrates, uptake and subsequent reactions on aerosol surfaces can influence their atmospheric lifetime and contribute to the chemical evolution of the aerosol itself. For example, the heterogeneous hydrolysis of dinitrogen pentoxide (N2O5) on aerosol surfaces is a major pathway for the formation of nitric acid and can be suppressed by organic coatings on the particles. copernicus.org

While specific studies on the surface reactions of this compound are lacking, it is plausible that it could undergo similar heterogeneous processes. The presence of two nitrate groups may enhance its uptake onto polar aerosol surfaces, such as those containing water or inorganic salts. Once adsorbed, it could undergo hydrolysis or other surface-mediated reactions. The efficiency of such uptake is often described by a reaction probability or uptake coefficient, which is dependent on the chemical nature of the particle surface, relative humidity, and temperature. copernicus.org Given the potential for such interactions, surface reactions on atmospheric particulate matter could represent an important loss pathway for this compound and other organic nitrates.

Degradation in Environmental Compartments (e.g., aqueous, solid phases)

The atmospheric lifetime of organic nitrates is largely controlled by photolysis and reaction with the hydroxyl (OH) radical in the gas phase, and by hydrolysis in aqueous phases such as clouds, fog, and wet aerosols. For a small, water-soluble molecule like this compound, aqueous-phase degradation could be particularly important.

Hydrolysis: The hydrolysis of organic nitrates results in the formation of an alcohol and nitric acid, effectively acting as a permanent sink for NOx. The rate of hydrolysis is highly dependent on the structure of the organic nitrate. acs.org For simple primary and secondary alkyl nitrates like methyl nitrate and ethyl nitrate, hydrolysis is generally a slow process. dtic.milrsc.org However, the presence of multiple functional groups can influence reactivity. Computational studies on unfunctionalized alkyl nitrates have shown that basic hydrolysis (reaction with OH-) is generally more favorable than neutral or acidic hydrolysis. acs.org

Photolysis: Photolysis is another key degradation pathway for organic nitrates. In the gas phase, they can photolyze to produce an alkoxy radical and nitrogen dioxide (NO2), thus releasing NOx back into the atmosphere. semanticscholar.org In the aqueous phase, the photolysis of organic nitrates also occurs, but quantum yields are often lower than in the gas phase due to the solvent cage effect. nih.govresearchgate.net The photolysis of the nitrate ion itself in aqueous solution produces nitrite (B80452) (NO2-) and other reactive species. nih.govresearchgate.netacs.org

The following table provides representative atmospheric degradation data for simple alkyl nitrates, which serve as analogues for this compound.

| Compound | Process | Rate/Quantum Yield | Phase | Reference |

|---|---|---|---|---|

| Methyl Nitrate | Hydrolysis | Slow, rate constant available | Aqueous | rsc.org |

| Ethyl Nitrate | Photolysis & OH-reaction | Product yields measured | Gas | semanticscholar.org |

| Isopropyl Nitrite | Photolysis | OH Quantum Yield = 0.54 ± 0.07 | Gas | nih.govresearchgate.net |

| Aqueous Nitrate (NO3-) | Photolysis | Nitrite Quantum Yield = 1.1 ± 0.2% (at 313 nm) | Aqueous | nih.govresearchgate.net |

Isotopic Analysis for Pathway Determination in Atmospheric Nitrate

The stable isotopic composition of nitrogen (δ15N) and oxygen (δ18O and the anomaly, Δ17O) in atmospheric nitrate provides a powerful tool for tracing its sources and formation pathways. copernicus.orgepa.govusgs.gov Different formation pathways impart distinct isotopic signatures on the nitrate molecule. For example, the relative importance of NOx oxidation by O3 versus peroxy radicals can be distinguished by the oxygen isotopic composition, as ozone is highly enriched in heavy oxygen isotopes. copernicus.orgcopernicus.org

While this technique has been extensively applied to inorganic atmospheric nitrate, its application to the nitrate functional groups in organic nitrates is less common but holds significant potential. By measuring the isotopic composition of the nitrate groups within a molecule like this compound, it would be theoretically possible to gain insights into its formation mechanism. For instance, the δ15N value could provide clues about the original NOx source (e.g., biomass burning, fossil fuel combustion, or soil emissions), as these sources often have distinct isotopic signatures. epa.govscottsmiraclegro.com Similarly, the oxygen isotopic composition (δ18O and Δ17O) of the nitrate groups would carry information about the atmospheric oxidants involved in their formation. copernicus.orgcopernicus.org

Such analyses could help to elucidate whether this compound is formed primarily through daytime photochemistry involving OH and peroxy radicals or through nighttime chemistry initiated by the nitrate radical (NO3). This information is crucial for accurately representing the role of organic nitrates in atmospheric models.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Mechanistic Studies

Spectroscopic methods are indispensable tools for probing the intricate details of chemical reactions involving nitrooxymethyl nitrate (B79036). They provide insights into the transient species that are formed and consumed during chemical transformations, which is fundamental to understanding the compound's reactivity and decomposition pathways.

The detection and characterization of fleeting reaction intermediates are paramount for constructing a complete mechanistic picture of the chemical processes that nitrooxymethyl nitrate undergoes. Mass spectrometry, in particular, has proven to be a powerful technique for identifying and structurally characterizing transient species in the gas phase. nih.gov

In the context of this compound, electrospray ionization mass spectrometry (ESI-MS) can be employed to gently transfer ions from a reaction solution into the mass spectrometer, allowing for the detection of charged intermediates. nih.gov The fragmentation patterns observed in the mass spectrum of nitrate esters are highly dependent on the nature and number of their substituents. rsc.org For the nitrooxymethyl group (-CH₂ONO₂), an ionization potential of 7.5 ± 0.2 eV has been determined through appearance potential measurements, providing a fundamental piece of data for its mass spectrometric analysis. rsc.orgrsc.org

By coupling mass spectrometry with techniques like collision-induced dissociation (CID), further structural information about the intermediates can be obtained. In a CID experiment, the ions of the intermediate are accelerated and collided with an inert gas, causing them to fragment. The resulting fragmentation pattern serves as a structural fingerprint of the intermediate. nih.gov For instance, in the mass spectrometry of compounds containing both nitro and nitrate groups, it has been observed that both functional groups contribute to the formation of the NO⁺ ion (m/z 30), while the NO₂⁺ ion (m/z 46) predominantly originates from the nitrate group. rsc.org This differential fragmentation is key to identifying the original positions of these groups in a molecule and its reaction intermediates.

While direct NMR spectroscopic data for this compound is not widely published, the chemical shifts of protons and carbons in related nitrate esters have been extensively studied. dtic.milmagritek.comicm.edu.plsci-hub.se In ¹H NMR, the protons on the carbon adjacent to the nitrate ester group typically resonate in a specific region of the spectrum, and their chemical shift is influenced by the presence of other functional groups. dtic.mil Similarly, ¹³C NMR provides information about the carbon skeleton. These techniques can be applied to monitor the disappearance of the starting material and the appearance of products, and in some cases, to detect more stable intermediates that accumulate in sufficient concentration.

Interactive Table: Spectroscopic Data for Related Nitrate Ester Groups.

| Spectroscopic Technique | Relevant Functional Group | Typical Observation | Significance for this compound |

|---|---|---|---|

| Mass Spectrometry | -ONO₂ (Nitrate Ester) | Loss of NO₂, NO, and ONO₂ | Elucidation of fragmentation pathways and identification of intermediates. |

| ¹H NMR Spectroscopy | -CH₂-ONO₂ | Characteristic chemical shift | Monitoring reaction progress and structural confirmation of products. |

Chromatographic Methods for Product Analysis

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as reaction products or environmental samples. High-performance liquid chromatography (HPLC) is a particularly well-suited method for the analysis of nitrate esters. epa.govepa.gov

The United States Environmental Protection Agency (EPA) has developed standardized HPLC methods, such as Method 8330B, for the analysis of nitroaromatics, nitramines, and nitrate esters. epa.gov These methods typically employ a reversed-phase C18 column and a mobile phase consisting of a mixture of methanol (B129727) and water. epa.gov Detection is commonly achieved using a UV detector, as the nitrate ester functionality exhibits UV absorbance. For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). researchgate.net

The choice of chromatographic conditions, including the column, mobile phase composition, and flow rate, is critical for achieving optimal separation of the target analyte from other components in the sample. For instance, different types of reversed-phase columns, such as C8 or phenyl-hexyl, can provide different selectivities and may be used as a confirmation column to ensure accurate identification of the analyte. epa.gov The retention time of the analyte under specific chromatographic conditions is a key parameter for its identification.

The analysis of nitrate and nitrite (B80452) ions, which can be products of the decomposition of this compound, can also be performed using HPLC with a mixed-mode column. helixchrom.com This allows for the simultaneous determination of the parent compound and its inorganic decomposition products in a single analytical run.

Interactive Table: Typical HPLC Parameters for Nitrate Ester Analysis.

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 or C8, 250 mm x 4.6 mm, 5 µm | Separation of nonpolar to moderately polar compounds. |

| Mobile Phase | Methanol/Water or Acetonitrile (B52724)/Water gradient | Elution of analytes from the column. |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the separation. |

| Detection | UV at 210-254 nm or Mass Spectrometry | Quantification and identification of the analyte. |

Electrochemical Methods for Redox Characterization

Electrochemical methods provide valuable information about the redox properties of this compound, including its reduction and oxidation potentials. Cyclic voltammetry (CV) is a widely used technique for this purpose, as it allows for the rapid assessment of the electrochemical behavior of a compound over a wide potential range. wikipedia.org

The electrochemical reduction of organic nitrates has been studied, and it is known that the nitrooxy group can be electrochemically reduced. researchgate.net In aprotic media, which can mimic biological membranes, the cyclic voltammogram of a related nitrooxy compound, 4-((nitrooxy)methyl)-3-nitrobenzoic acid, shows a reduction peak corresponding to the cleavage of the organic nitrate, leading to the release of a nitrate ion. researchgate.netresearchgate.net This process is often irreversible.

By varying the scan rate in a cyclic voltammetry experiment, it is possible to gain insights into the stability of the species generated upon reduction. wikipedia.org Furthermore, the use of different electrode materials, such as glassy carbon, gold, or platinum, can influence the observed electrochemical response and provide information about the electrode kinetics. d-nb.infoum.es The electrochemical reduction of nitrate and nitrite ions, potential decomposition products, has also been investigated on various electrode surfaces, such as copper, which is important for understanding the complete electrochemical profile of this compound and its degradation products. researchgate.netvjs.ac.vn

Interactive Table: Key Parameters in Electrochemical Characterization.

| Electrochemical Parameter | Information Provided | Relevance to this compound |

|---|---|---|

| Peak Potential (Ep) | The potential at which the rate of an electrochemical reaction is at a maximum. | Indicates the ease of reduction or oxidation of the nitrate ester groups. |

| Peak Current (Ip) | The current at the peak potential, related to the concentration and diffusion coefficient of the analyte. | Can be used for quantitative analysis. |

| Reversibility | Whether the product of the initial electron transfer can be converted back to the starting material. | Provides insight into the stability of the reduced species. |

Comparative Studies and Structure Reactivity Relationships Within Organic Nitrates

Influence of Molecular Structure on Decomposition Sensitivity and Pathways

The stability and decomposition mechanism of an organic nitrate (B79036) are dictated by its molecular structure. The primary and most common decomposition pathway for nitrate esters is the initial homolytic cleavage of the weak O–NO₂ bond, which has a bond energy of approximately 155 kJ/mol. researchgate.net This step is often rate-determining and initiates a cascade of exothermic reactions. uri.edu The radicals produced by this initial cleavage (an alkoxy radical and NO₂) can then undergo further reactions, which are highly dependent on the rest of the molecule's structure. researchgate.neturi.edu

For example, the thermolysis of 1,4-butanediol (B3395766) dinitrate results in the formation of ethylene, formaldehyde (B43269), and nitrogen dioxide, a process facilitated by the fragmentation of the carbon backbone following the initial O-NO₂ scission. uri.edu In contrast, 1,5-pentanediol (B104693) dinitrate, with an additional methylene (B1212753) group, shows suppressed olefin formation and primarily yields the parent diol through a stepwise reduction pathway. uri.edu

Nitrooxymethyl nitrate, CH₂(ONO₂)₂, is a geminal dinitrate, meaning both nitrate groups are attached to the same carbon atom. Its decomposition is expected to initiate with the same O–NO₂ bond cleavage. However, lacking a larger carbon skeleton, its subsequent decomposition pathways would differ significantly from compounds like butanediol (B1596017) dinitrate. The resulting •OCH₂(ONO₂) radical would be highly unstable and likely decompose rapidly into smaller, gaseous products.

The sensitivity of a nitrate ester to stimuli such as impact and friction is also profoundly influenced by its molecular structure. Studies on derivatives of Pentaerythritol (B129877) tetranitrate (PETN) show that systematically replacing –CH₂ONO₂ moieties with other groups can significantly alter sensitivity. rsc.org Factors such as oxygen balance, density, and intermolecular forces play a crucial role. For instance, Ethylene glycol dinitrate (EGDN) is classified as a primary explosive due to its high impact sensitivity of just 0.2 J, a result of the highly labile O–NO₂ moiety. nih.gov While specific impact sensitivity data for this compound is not detailed in the available literature, its high oxygen and nitrogen content and simple, compact structure suggest it is a highly energetic and sensitive material.

A comparison of key properties for this compound and other representative organic nitrates is presented below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Oxygen Balance (CO₂) |

| This compound | CH₂N₂O₆ | 138.04 | +23.2% |

| Ethylene glycol dinitrate (EGDN) | C₂H₄N₂O₆ | 152.07 | 0% |

| Nitroglycerin (NG) | C₃H₅N₃O₉ | 227.09 | +3.5% |

| Pentaerythritol tetranitrate (PETN) | C₅H₈N₄O₁₂ | 316.14 | -10.1% |

Comparison of Reaction Kinetics Across Different Organic Nitrate Classes

The kinetics of decomposition for organic nitrates generally follow a first-order rate law, consistent with the unimolecular cleavage of the RO-NO₂ bond being the rate-determining step. uri.edu However, the activation energy (Ea) and pre-exponential factor (A) for this process can vary depending on the molecular structure, particularly whether the nitrate group is attached to a primary, secondary, or tertiary carbon.

Studies on a range of primary and secondary nitrate esters have shown that they possess remarkably similar activation energies for thermal decomposition, typically around 170 kJ/mol. uri.edu This consistency suggests that the local electronic environment of the C-O-NO₂ group is the dominant factor controlling the kinetics of the initial bond-breaking step, with less influence from the broader molecular structure in simple alkyl nitrates. uri.edu Tertiary nitrates, in contrast, exhibit much lower activation energies, which is attributed to a different, E1-type elimination mechanism. uri.edu

While specific experimental kinetic parameters for this compound are not available in the cited literature, its structure as a primary dinitrate allows for a reasoned estimation of its kinetic behavior. It would be expected to decompose with an activation energy in the same range as other primary nitrates.

The table below presents the thermal decomposition kinetics for several primary and secondary nitrate esters, providing a comparative basis for understanding the reactivity of this compound.

| Compound | Type | Activation Energy (Ea) (kJ/mol) | Log₁₀(A / s⁻¹) |

| 1-Pentanol nitrate | Primary | 169.5 | 15.6 |

| 2-Pentanol nitrate | Secondary | 169.0 | 15.5 |

| 1,4-Butanediol dinitrate | Primary | 166.1 | 15.1 |

| 2,3-Butanediol dinitrate | Secondary | 165.7 | 15.1 |

| 1,5-Pentanediol dinitrate | Primary | 169.0 | 15.6 |

Data sourced from Hiskey, M. A.; Brower, K. R.; Oxley, J. C. (1991). Thermal Decomposition of Nitrate Esters. uri.edu

Theoretical Comparisons of Energetic Properties and Decomposition Initiation

Theoretical and computational chemistry provides powerful tools for predicting the energetic properties of molecules and elucidating the initial steps of their decomposition. For organic nitrates, key calculated parameters include the heat of formation, detonation velocity, and the bond dissociation energy (BDE) of the "trigger linkage," which is typically the O-NO₂ bond. acs.orgresearchgate.net

Computational studies have established that shock or impact can induce electronic excitation and ionization, which significantly lowers the dissociation barriers for decomposition. nih.gov For instance, the PETN cation has a calculated barrier of only 0.1 kcal/mol for O–NO₂ bond cleavage, indicating that once ionized, the molecule dissociates almost instantaneously. nih.gov Similar dynamics are expected for other nitrate esters, including this compound. The lack of a detectable molecular ion in the mass spectra of compounds like EGDN underscores the inherent instability of the cation, which rapidly fragments. nih.gov

Energetic properties for new or uncharacterized compounds are often predicted using thermochemical codes like EXPLO5, which use the heat of formation and density to calculate performance parameters. acs.org While a full computational analysis for this compound is not present in the search results, a comparison with well-characterized nitrates like EGDN and PETN highlights the structural basis for energetic performance. The high density and positive oxygen balance of many liquid nitrate esters contribute to their high energetic output. acs.orgsemanticscholar.org this compound, with a positive oxygen balance of +23.2%, has more than enough oxygen to fully combust its single carbon atom, suggesting a high potential energy release upon decomposition.

The table below compares key energetic properties of related nitrate esters.

| Property | Ethylene glycol dinitrate (EGDN) | Pentaerythritol tetranitrate (PETN) |

| Density (g/cm³) | 1.49 | 1.77 |

| Heat of Formation (kJ/mol) | -227.2 | -544.7 |

| Detonation Velocity (m/s) | 8300 | 8350 |

Data sourced from Wikipedia. wikipedia.orgwikipedia.org

Understanding Differential Chemical Behavior Among Organic Nitrates

The diverse chemical behavior among organic nitrates stems directly from differences in their molecular structures. Key differentiating factors include the number of nitrate groups, the nature of the carbon backbone, and the presence of other functional groups that can influence stability and reaction pathways.

The number of nitrate ester groups is a primary determinant of energetic performance. Mononitrates are generally less energetic than dinitrates or polynitrates like nitroglycerin (a trinitrate) and PETN (a tetranitrate). acs.org This is due to the increased oxygen and nitrogen content, leading to a more favorable oxygen balance and a greater release of energy and gaseous products upon decomposition.

The carbon skeleton to which the nitrate groups are attached plays a critical role in both stability and the nature of decomposition products. In long-chain dinitrates like 1,4-butanediol dinitrate, the backbone can fragment to yield stable molecules like olefins. uri.edu In contrast, this compound possesses a geminal dinitrate structure on a single carbon atom, CH₂(ONO₂)₂. This arrangement is distinct from the more common vicinal dinitrates, such as EGDN, where nitrate groups are on adjacent carbons. The proximity of two electron-withdrawing nitrate groups on a single carbon in this compound likely influences the stability of the C-O and O-N bonds, making it a particularly reactive and sensitive compound.

Finally, steric hindrance and intermolecular forces can affect sensitivity and physical properties. The bulky neopentyl core of PETN provides some steric shielding of the nitrate groups, making it chemically resistant to attack by many reagents. wikipedia.org The introduction of hydroxyl groups into the PETN structure to form derivatives like pentaerythritol trinitrate (PETriN) leads to intermolecular hydrogen bonding, which can significantly reduce impact sensitivity. rsc.org As a small, simple molecule, this compound lacks significant steric hindrance or the capacity for strong intermolecular hydrogen bonding, contributing to its likely high sensitivity and volatility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.